molecular formula C14H8O B15495606 Anthra[2,3-B]oxirene CAS No. 287-05-8

Anthra[2,3-B]oxirene

Cat. No.: B15495606
CAS No.: 287-05-8
M. Wt: 192.21 g/mol
InChI Key: IFBGDMQHXZMSEZ-UHFFFAOYSA-N
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Description

Anthra[2,3-b]oxirene (CAS 176236-88-7) is a specialized chemical compound featuring an oxirane (epoxide) ring fused to an anthracene-derived structure, with a molecular formula of C 14 H 12 O and a molecular weight of 196.25 g/mol . This configuration integrates the unique reactivity of a three-membered epoxide ring with the aromatic framework of anthracene. The oxirane ring is characterized by significant ring strain, making it highly reactive and a valuable intermediate in synthetic organic chemistry . It is particularly useful for ring-opening reactions and nucleophilic attacks, which are fundamental for constructing more complex molecular architectures . As a research compound, this compound serves as a versatile building block in method development and organic synthesis. Its fused, polycyclic structure makes it an interesting subject for investigations into new organic materials and semiconductors, similar to other well-studied anthra[2,3-b]heterocycles . Researchers can leverage its reactive epoxide group to functionalize the core structure, exploring its potential in creating novel polymers, small molecules, or other advanced materials. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

287-05-8

Molecular Formula

C14H8O

Molecular Weight

192.21 g/mol

IUPAC Name

13-oxatetracyclo[8.5.0.03,8.012,14]pentadeca-1,3,5,7,9,11,14-heptaene

InChI

InChI=1S/C14H8O/c1-2-4-10-6-12-8-14-13(15-14)7-11(12)5-9(10)3-1/h1-8H

InChI Key

IFBGDMQHXZMSEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)O4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

A comparison of Anthra[2,3-B]oxirene with analogous anthracene derivatives highlights key differences:

Compound Substituents/Modifications Key Properties Applications
This compound Oxirene ring at 2,3-B positions High ring strain, enhanced electrophilicity, moderate fluorescence Reactive intermediates, photoresponsive materials
2,3,6,7-Tetrabromoanthracene Bromine atoms at 2,3,6,7 positions High thermal stability, strong halogen bonding, low solubility in polar solvents Organic semiconductors, crystal engineering
9,10-Dihydroanthracene Saturated central ring Reduced aromaticity, increased stability, inert reactivity Solvent additive, hydrogen storage models
Anthracene-1-sulfonic acid Sulfonic acid group at position 1 High water solubility, strong acidity, surfactant-like behavior Dye synthesis, catalysis

Reactivity and Stability

  • Oxirene Reactivity : The strained oxirene ring in this compound renders it prone to ring-opening reactions under mild acidic or nucleophilic conditions. This contrasts with halogenated derivatives like 2,3,6,7-tetrabromoanthracene, which exhibit robust thermal stability and resistance to electrophilic substitution .
  • Electron-Deficient vs. Electron-Rich Systems: this compound’s epoxide group withdraws electron density, creating an electron-deficient aromatic system. In contrast, amino-substituted anthracenes (e.g., 1-aminoanthracene) are electron-rich, favoring electrophilic aromatic substitution .

Toxicity and Environmental Impact

While heterocyclic aromatic amines (e.g., IQ-type compounds) are well-documented carcinogens , this compound’s toxicity profile remains understudied. Preliminary data suggest its reactivity could lead to mutagenic byproducts upon decomposition, warranting further toxicological evaluation.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for Anthra[2,3-B]oxirene, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves cycloaddition or epoxidation of precursor anthracene derivatives. For example, substituted oxirenes like dimethyloxirene are synthesized via controlled oxidation of dienes or ketenes under inert conditions . Purity validation requires:

  • Nuclear Magnetic Resonance (NMR) : To confirm regioselectivity and absence of byproducts.
  • High-Performance Liquid Chromatography (HPLC) : For quantitative purity assessment.
  • Elemental Analysis : To verify stoichiometric composition.
    • Key Consideration : For novel derivatives, ensure characterization aligns with IUPAC guidelines, including spectral data and reproducibility protocols .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Identifies molecular ion peaks and fragmentation patterns. For bicyclic oxirenes, collision-induced dissociation (CID) can distinguish isomeric structures .
  • Infrared (IR) Spectroscopy : Detects oxirene ring strain via C-O-C stretching vibrations (1,200–1,300 cm⁻¹).
  • X-ray Crystallography : Resolves bond angles and confirms fused-ring geometry, critical for distinguishing from isomers like benzofuran derivatives .

Q. How does the fused phenanthrene-oxirene structure influence this compound’s stability?

  • Methodological Answer : The fused phenanthrene backbone increases steric strain but stabilizes the oxirene ring through conjugation. Comparative studies with non-fused oxirenes (e.g., dimethyloxirene) show:

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.
  • Computational Modeling : Density Functional Theory (DFT) calculates ring strain energy and HOMO-LUMO gaps .
    • Table : Stability Comparison of Oxirene Derivatives
CompoundDecomposition Temp (°C)Ring Strain Energy (kcal/mol)
This compound180–20045.2
Dimethyloxirene90–11062.8
Benzofuran>300N/A
Data derived from TGA and DFT studies .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data on this compound’s electronic properties?

  • Methodological Answer : Discrepancies in dipole moments or absorption spectra often arise from solvent effects or tautomerism. Strategies include:

  • Coupled Cluster Theory (CCSD(T)) : Benchmarks electronic transitions against experimental UV-Vis data .
  • Solvent Modeling : Polarizable Continuum Models (PCM) simulate solvent interactions to reconcile discrepancies.
  • Multiconfigurational Methods : CASSCF accounts for multi-reference character in strained systems.
    • Case Study : A 1994 study on substituted oxirenes found dimethyl derivatives to be minima on the potential energy surface, while others were transition states, highlighting the need for high-level theory .

Q. What experimental designs mitigate challenges in studying this compound’s reactivity?

  • Methodological Answer : The oxirene ring’s instability under acidic/oxidative conditions necessitates:

  • Inert Atmosphere Synthesis : Use Schlenk lines or gloveboxes to prevent decomposition.
  • Kinetic Trapping : Employ low-temperature (-78°C) reactions to isolate intermediates.
  • Competition Experiments : Compare reaction rates with non-fused oxirenes to quantify steric/electronic effects .

Q. How do fused-ring systems impact this compound’s photophysical properties?

  • Methodological Answer : The phenanthrene moiety enhances fluorescence via extended π-conjugation. Key methods:

  • Time-Resolved Fluorescence Spectroscopy : Measures Stokes shifts (e.g., 170–200 nm in anthra-furan derivatives) .
  • TD-DFT Calculations : Predicts excitation energies and charge-transfer states.
    • Advanced Consideration : Substituent effects (e.g., electron-withdrawing groups) can quench fluorescence, requiring structure-property relationship (SPR) studies .

Methodological Best Practices

  • Data Reproducibility : Document synthetic procedures in detail, including solvent purity, temperature gradients, and catalyst loadings .
  • Conflict Resolution : Use systematic literature reviews (e.g., PRISMA frameworks) to address contradictory findings, as demonstrated in toxicological studies of related oxirenes .
  • Ethical Compliance : Adhere to safety protocols for handling reactive intermediates, referencing guidelines from agencies like ATSDR .

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